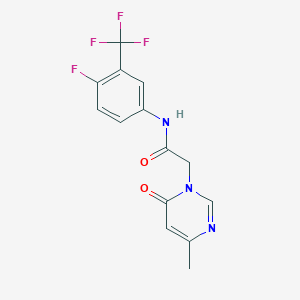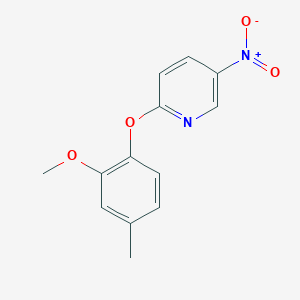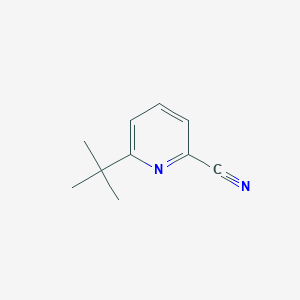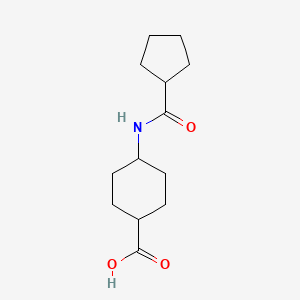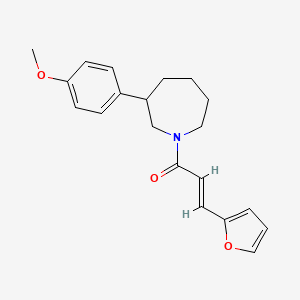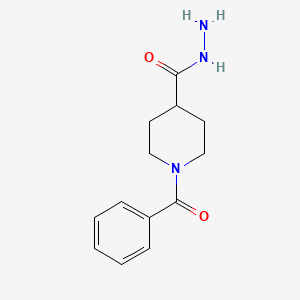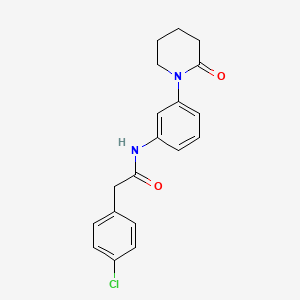
2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C24H24ClN5O3 . It is also known as Apixaban Chloro Impurity .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H24ClN5O3 . Unfortunately, the specific structural details or a diagram of the molecule are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available resources. The molecular weight is reported to be 465.93 .Applications De Recherche Scientifique
Antibacterial Activity and QSAR Studies
Research has highlighted the synthesis and evaluation of derivatives related to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide for their potential antibacterial properties. For instance, compounds have been synthesized and tested for their effectiveness against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The Quantitative Structure-Activity Relationship (QSAR) studies of these compounds offer insights into how structural and physicochemical parameters influence antibacterial activity. This research suggests that certain substituents, particularly those increasing hydrophobicity or steric bulk, can enhance antibacterial efficacy (Desai et al., 2008).
Crystal Structure and Molecular Interaction Analysis
The crystal structures and molecular interactions of related chlorophenyl acetamide compounds have been extensively studied. These studies involve analyzing hydrogen bond formations, such as N–H···O and C–H···Cl/Br, which contribute to the stability and formation of three-dimensional architectures in these compounds. Such analyses are crucial for understanding the physicochemical properties and potential applications of these substances in various scientific domains (Hazra et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives of 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. Research involving novel series of these compounds has demonstrated promising results in inhibiting cancer cell growth, reducing inflammation, and alleviating pain. These findings highlight the potential therapeutic applications of these compounds in treating various conditions (Rani et al., 2014).
Herbicide Action and Metabolism
The chloroacetamide class of compounds, including derivatives similar to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, has been investigated for its use as herbicides. Studies focusing on the mechanism of action and metabolism of these herbicides in various plants demonstrate their effectiveness in controlling annual grasses and broad-leaved weeds. Understanding the biochemical pathways involved in the herbicidal action of chloroacetamides can lead to the development of more efficient and environmentally friendly agricultural chemicals (Weisshaar & Böger, 1989).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-7-14(8-10-15)12-18(23)21-16-4-3-5-17(13-16)22-11-2-1-6-19(22)24/h3-5,7-10,13H,1-2,6,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHMSNHYKYZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
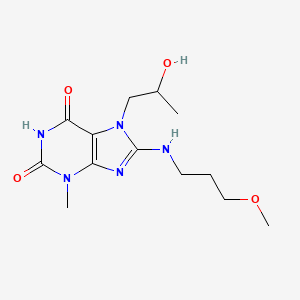
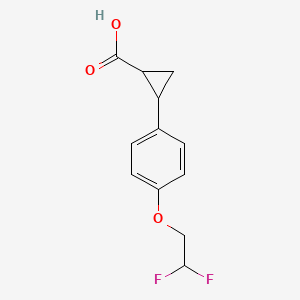

![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
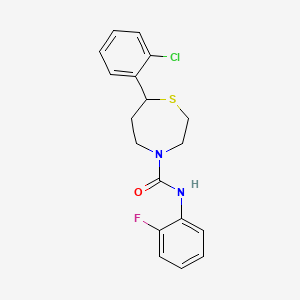
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
